molecular formula C22H21FN2O4S B11342088 Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11342088
M. Wt: 428.5 g/mol
InChI Key: ZWYCTXPLHHWXBR-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzothiophene core, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.

    Introduction of the Fluorinated Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Construction of the Benzothiophene Core: This can be synthesized via a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.

    Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring and fluorinated phenyl group can facilitate binding to active sites, while the benzothiophene core may enhance the compound’s stability and bioavailability. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone

Uniqueness

ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its combination of an oxazole ring and a benzothiophene core, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21FN2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H21FN2O4S/c1-3-28-22(27)19-14-6-4-5-7-18(14)30-21(19)24-20(26)16-11-17(29-25-16)13-9-8-12(2)15(23)10-13/h8-11H,3-7H2,1-2H3,(H,24,26)

InChI Key

ZWYCTXPLHHWXBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

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